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Compound of Interest

Compound Name: Acth (1-14)

Cat. No.: B550166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various analytical techniques for the

characterization of the adrenocorticotropic hormone fragment, ACTH (1-14). The included

protocols are intended to serve as a guide for researchers in the fields of endocrinology,

pharmacology, and analytical chemistry.

Introduction to ACTH (1-14)
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the

anterior pituitary gland. The N-terminal fragment, ACTH (1-14), comprising the amino acid

sequence SYSMEHFRWGKPVG, is a biologically active portion of the full-length hormone. It

plays a crucial role in stimulating the adrenal cortex to produce glucocorticoids, such as

cortisol. Accurate and robust analytical methods are essential for the characterization,

quantification, and functional analysis of ACTH (1-14) in various biological matrices and

pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC)
for Purity Assessment and Quantification
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation, purification, and

quantification of ACTH (1-14). The method separates the peptide from impurities based on its

hydrophobicity.
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Experimental Protocol: RP-HPLC
Objective: To assess the purity and quantify the concentration of ACTH (1-14).

Materials:

HPLC system with a UV detector

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

ACTH (1-14) standard

Sample diluent (e.g., Mobile Phase A)

Procedure:

Sample Preparation: Dissolve the ACTH (1-14) sample and standards in the sample diluent

to a known concentration (e.g., 1 mg/mL).

Chromatographic Conditions:

Column: C18 reversed-phase column

Flow Rate: 1.0 mL/min

Detection Wavelength: 214 nm or 280 nm

Column Temperature: 30°C

Injection Volume: 20 µL

Gradient Elution: A linear gradient is typically employed. An example gradient is:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b550166?utm_src=pdf-body
https://www.benchchem.com/product/b550166?utm_src=pdf-body
https://www.benchchem.com/product/b550166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b550166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Time (min) % Mobile Phase B
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Data Analysis:

Integrate the peak area of the ACTH (1-14) eluting from the column.

Purity is calculated as the peak area of the main peptide divided by the total peak area of

all detected peaks, expressed as a percentage.

Quantification is achieved by comparing the peak area of the sample to a standard curve

generated from known concentrations of the ACTH (1-14) standard.

Quantitative Data Summary: HPLC
Parameter Typical Value Reference

Retention Time
Dependent on specific gradient

and column
[1]

Purity >95% for synthetic peptides General knowledge

Limit of Quantification (LOQ) ng range General knowledge

Linearity (R²) >0.99 General knowledge

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for High-Sensitivity Quantification
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LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of

tandem mass spectrometry, making it the gold standard for quantifying low levels of peptides in

complex biological matrices like plasma. A hybrid immunoaffinity (IA) LC-MS/MS approach can

be used to further enhance selectivity and sensitivity.[2]

Experimental Protocol: Immunoaffinity LC-MS/MS
Objective: To quantify ACTH (1-14) in human plasma with high sensitivity and specificity.

Materials:

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Immunoaffinity column or magnetic beads coupled with anti-ACTH antibodies

HPLC system with a C18 column

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile

Wash Buffer (e.g., Phosphate Buffered Saline - PBS)

Elution Buffer (e.g., 0.1% Formic acid in 50% acetonitrile)

Internal Standard (e.g., stable isotope-labeled ACTH (1-14))

Human plasma samples

Procedure:

Sample Preparation (Immunoaffinity Purification): a. Spike plasma samples with the internal

standard. b. Load the plasma sample onto the anti-ACTH antibody-coupled immunoaffinity

support. c. Wash the support with wash buffer to remove unbound proteins and other matrix

components. d. Elute the bound ACTH (1-14) using the elution buffer. e. Evaporate the

eluate to dryness and reconstitute in Mobile Phase A.

LC Separation:
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Inject the reconstituted sample onto the C18 column.

Use a suitable gradient to separate ACTH (1-14) from any remaining impurities. An

example gradient:

Time (min) % Mobile Phase B

0 5

1 5

5 50

5.1 95

6 95

6.1 5

| 8 | 5 |

MS/MS Detection:

Use electrospray ionization (ESI) in positive ion mode.

Set up Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion

transitions for both ACTH (1-14) and the internal standard. The selection of precursor and

product ions will depend on the charge state of the peptide.

Data Analysis:

Quantify ACTH (1-14) by calculating the peak area ratio of the analyte to the internal

standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g.,

buffer or stripped plasma).[2]

Quantitative Data Summary: LC-MS/MS
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Parameter Typical Value Reference

Lower Limit of Quantification

(LLOQ)
9 pg/mL [3]

Linearity Range 9 - 1938 pg/mL [3]

Intra-assay Precision (%CV) 5.2 - 10.6%

Inter-assay Precision (%CV) 2.1 - 6.5%

Accuracy (%RE) -10.7 to 11.7%

Recovery 95.2 - 103.1%

Immunoassays (ELISA and IRMA) for Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) and Immunoradiometric Assay (IRMA) are

common methods for the quantification of ACTH in biological samples. These assays rely on

the specific binding of antibodies to the target peptide.

Experimental Protocol: Sandwich ELISA
Objective: To quantify ACTH levels in plasma.

Materials:

ELISA plate pre-coated with a capture antibody specific for an epitope on ACTH.

Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

ACTH standards and controls.

Wash buffer (e.g., PBS with 0.05% Tween-20).

Substrate solution (e.g., TMB).

Stop solution (e.g., 1 M H₂SO₄).

Plate reader.
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Procedure:

Sample and Standard Addition: Add standards, controls, and samples to the wells of the

microplate.

Incubation: Incubate the plate to allow the ACTH to bind to the capture antibody.

Washing: Wash the plate to remove unbound components.

Detection Antibody Addition: Add the HRP-conjugated detection antibody to the wells.

Incubation: Incubate the plate to allow the detection antibody to bind to the captured ACTH.

Washing: Wash the plate to remove unbound detection antibody.

Substrate Addition: Add the substrate solution to the wells. A color change will occur in

proportion to the amount of bound enzyme.

Stop Reaction: Add the stop solution to terminate the enzymatic reaction.

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis: Construct a standard curve by plotting the absorbance of the standards

against their known concentrations. Determine the concentration of ACTH in the samples by

interpolating their absorbance values from the standard curve.

Quantitative Data Summary: Immunoassays
Parameter ELISA IRMA Reference

Detection Range 12.5 - 200 pg/mL Varies by kit

Sensitivity (LLD) < 12.5 pg/mL ~1.16 pg/mL

Specificity
High, but potential for

cross-reactivity

High, often with

improved specificity
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Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Characterization
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of

peptides in solution. It provides information on the conformation and dynamics of ACTH (1-14).

Experimental Protocol: 2D NMR
Objective: To determine the solution structure of ACTH (1-14).

Materials:

High-field NMR spectrometer.

Isotopically labeled (¹⁵N, ¹³C) ACTH (1-14) (for more complex analyses).

NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O, pH 6.5).

NMR tubes.

Procedure:

Sample Preparation: Dissolve the ACTH (1-14) sample in the NMR buffer to a concentration

of at least 1 mM.

NMR Data Acquisition: Acquire a series of 2D NMR spectra, including:

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (< 5 Å), providing distance restraints.

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain correlations between

amide protons and their attached nitrogens (requires ¹⁵N labeling).

Data Processing and Analysis:
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Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

Resonance Assignment: Assign the observed NMR signals to specific atoms in the peptide

sequence.

Structure Calculation: Use the distance restraints from NOESY spectra and dihedral angle

restraints (from coupling constants) to calculate a family of 3D structures that are

consistent with the experimental data using software like CYANA or XPLOR-NIH.

Structure Validation: Assess the quality of the calculated structures using programs like

PROCHECK-NMR.

Visualizations
ACTH Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of ACTH to its

receptor, the melanocortin 2 receptor (MC2R).

ACTH MC2R
(Melanocortin 2 Receptor)

Binds to Gs ProteinActivates Adenylyl CyclaseActivates cAMPConverts ATP to Protein Kinase A
(PKA)

Activates CREBPhosphorylates Steroidogenesis
(e.g., Cortisol Synthesis)

Promotes Transcription

Click to download full resolution via product page

Caption: ACTH signaling pathway leading to steroidogenesis.

Experimental Workflow for ACTH (1-14) Characterization
This diagram outlines a typical experimental workflow for the comprehensive characterization

of an ACTH (1-14) sample.
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ACTH (1-14) Sample
(e.g., Synthetic Peptide or Biological Extract)
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Caption: Workflow for ACTH (1-14) characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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